molecular formula C6H4BrClF3N B1382655 2-Bromo-4-(trifluoromethyl)pyridine hydrochloride CAS No. 1803612-06-7

2-Bromo-4-(trifluoromethyl)pyridine hydrochloride

Cat. No.: B1382655
CAS No.: 1803612-06-7
M. Wt: 262.45 g/mol
InChI Key: IQPYDWXKZNZQBL-UHFFFAOYSA-N
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Description

2-Bromo-4-(trifluoromethyl)pyridine hydrochloride is an organic compound with the molecular formula C6H3BrF3N·HCl It is a crystalline solid that is typically colorless or light yellow

Biochemical Analysis

Biochemical Properties

2-Bromo-4-(trifluoromethyl)pyridine hydrochloride plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of pyrazolopyridines, which are kinase LRRK2 inhibitors. These inhibitors are crucial in treating and preventing cancer and neurodegenerative diseases . The compound’s interactions with enzymes such as LRRK2 highlight its importance in biochemical research.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on kinase LRRK2, for example, can alter cellular signaling pathways, leading to changes in gene expression and metabolic processes . These effects make it a valuable tool in studying cellular mechanisms and potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its role as a kinase LRRK2 inhibitor involves binding interactions that inhibit the enzyme’s activity, thereby affecting downstream signaling pathways and gene expression . These molecular interactions are crucial for understanding the compound’s biochemical and therapeutic potential.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. It is crucial to identify the threshold effects and optimal dosages for therapeutic applications. Studies have shown that the compound’s impact on kinase LRRK2 can vary with dosage, highlighting the need for careful dosage optimization in research and therapy .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound’s interaction with kinase LRRK2 affects metabolic flux and metabolite levels, which are crucial for understanding its biochemical and therapeutic potential

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. Understanding these interactions is crucial for optimizing its therapeutic applications and minimizing potential side effects .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are essential for understanding the compound’s biochemical properties and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(trifluoromethyl)pyridine hydrochloride typically involves the bromination of 4-(trifluoromethyl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure regioselectivity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and ensuring high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(trifluoromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine

Uniqueness

2-Bromo-4-(trifluoromethyl)pyridine hydrochloride is unique due to the specific positioning of the bromine and trifluoromethyl groups on the pyridine ring. This arrangement provides distinct reactivity patterns and makes it a valuable intermediate in the synthesis of various compounds. Compared to its analogs, it offers a balance of reactivity and stability that is advantageous in many synthetic applications .

Properties

IUPAC Name

2-bromo-4-(trifluoromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N.ClH/c7-5-3-4(1-2-11-5)6(8,9)10;/h1-3H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPYDWXKZNZQBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803612-06-7
Record name Pyridine, 2-bromo-4-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803612-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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